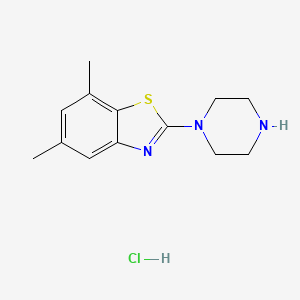

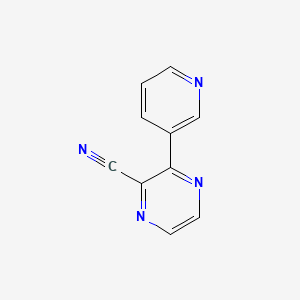

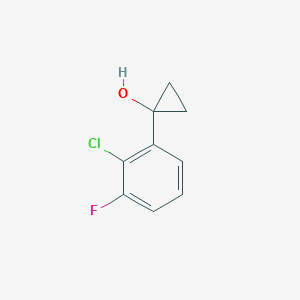

![molecular formula C8H14N2O B1433257 (R)-Octahydro-pyrido[1,2-a]pyrazin-4-one CAS No. 1187929-90-3](/img/structure/B1433257.png)

(R)-Octahydro-pyrido[1,2-a]pyrazin-4-one

Overview

Description

Pyrazines are a class of organic compounds with the formula C4H4N2. They are aromatic and contain a six-membered ring with two nitrogen atoms at opposite positions in the ring .

Synthesis Analysis

Pyrazines can be synthesized through several methods. One common method involves the condensation of 1,2-dicarbonyl compounds with diamines . Another method involves the cyclization of certain amino acids .Molecular Structure Analysis

The molecular structure of pyrazines is characterized by a six-membered ring with alternating carbon and nitrogen atoms. The exact structure can vary depending on the specific substituents attached to the ring .Chemical Reactions Analysis

Pyrazines can undergo various chemical reactions, including functionalization via radical reactions . The exact reactions will depend on the specific substituents present on the pyrazine ring.Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazines can vary widely depending on their specific structure and substituents. For example, some pyrazines are solid at room temperature, while others are liquid .Scientific Research Applications

Stereochemical Studies

Research has been conducted on derivatives of octahydro-2-phenyl-2H-pyrido[1,2-a]pyrazin-4- and -3-ones, focusing on their configurations using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. These studies are significant for understanding the stereochemical properties of these compounds (Cahill & Crabb, 1972).

Synthesis of Optical Antipodes

A method for synthesizing the optical antipodes of octahydro-2H-pyrido[1,2-a]pyrazine using a single chiral synthon has been developed. This approach is important for producing enantiomerically pure substances, which are crucial in various chemical and pharmaceutical applications (Baiocchi & Picconi, 1991).

Synthesis Techniques

A variety of methods have been explored for the efficient synthesis of octahydro-pyrazino[1,2-a]pyrazine. These include novel techniques starting from different precursors, highlighting the versatility and potential applications of these compounds in various fields of chemistry (Liang et al., 2004).

Potential Substance P Antagonists

Research into stereochemically diverse derivatives of octahydro-2H-pyrido[1,2-a]pyrazine has explored their potential as Substance P antagonists. This is significant in the development of new therapeutic agents, especially in the field of neurology and pain management (Rogiers et al., 2001).

Optically Active CNS Agents

The synthesis of an optically active octahydro-2H-pyrido[1,2-a]pyrazine based central nervous system (CNS) agent demonstrates the compound's potential application in neuroscience and pharmacology (Urban et al., 1995).

Crystal Engineering Strategies

X-ray crystal structures of pyrazinecarboxylic acids have been analyzed to explore the occurrence of specific supramolecular synthons, providing insights useful in crystal engineering and the design of new materials (Vishweshwar et al., 2002).

Antibacterial Quinolones

Research has explored the synthesis of octahydro-2H-pyrazino[1,2-a]pyrazines as precursors for a new series of antibacterial quinolones, highlighting their potential application in developing new antimicrobial agents (Gubert et al., 1991).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(9aR)-1,2,3,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c11-8-6-9-5-7-3-1-2-4-10(7)8/h7,9H,1-6H2/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTQSVONRGAROK-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)CNCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2[C@H](C1)CNCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Octahydro-pyrido[1,2-a]pyrazin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

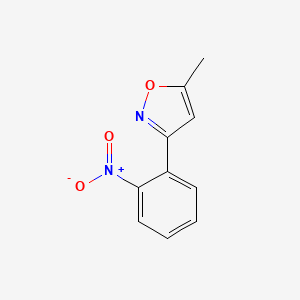

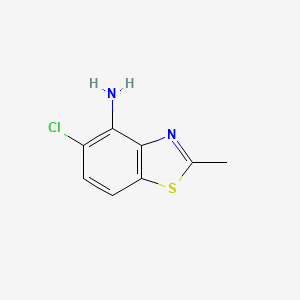

![{[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1433177.png)

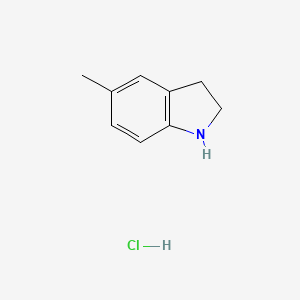

![{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1433178.png)

![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B1433184.png)